REACTION_CXSMILES
|
[OH:1][CH:2]([CH3:6])[C:3]([OH:5])=[O:4].S(=O)(=O)(O)O.[C:12](O)(=[O:14])[CH3:13]>C1(C)C=CC=CC=1>[C:12]([O:1][CH:2]([CH3:6])[C:3]([OH:5])=[O:4])(=[O:14])[CH3:13]
|
Name
|
|
Quantity
|
480 mL
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
CUSTOM
|
Details
|
After removal of solvent under vacuum
|
Type
|
CUSTOM
|
Details
|
purify the residue
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH:2]([CH3:6])[C:3]([OH:5])=[O:4].S(=O)(=O)(O)O.[C:12](O)(=[O:14])[CH3:13]>C1(C)C=CC=CC=1>[C:12]([O:1][CH:2]([CH3:6])[C:3]([OH:5])=[O:4])(=[O:14])[CH3:13]
|
Name
|
|
Quantity
|
480 mL
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
CUSTOM
|
Details
|
After removal of solvent under vacuum
|
Type
|
CUSTOM
|
Details
|
purify the residue
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH:2]([CH3:6])[C:3]([OH:5])=[O:4].S(=O)(=O)(O)O.[C:12](O)(=[O:14])[CH3:13]>C1(C)C=CC=CC=1>[C:12]([O:1][CH:2]([CH3:6])[C:3]([OH:5])=[O:4])(=[O:14])[CH3:13]
|
Name
|
|
Quantity
|
480 mL
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
CUSTOM
|
Details
|
After removal of solvent under vacuum
|
Type
|
CUSTOM
|
Details
|
purify the residue
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH:2]([CH3:6])[C:3]([OH:5])=[O:4].S(=O)(=O)(O)O.[C:12](O)(=[O:14])[CH3:13]>C1(C)C=CC=CC=1>[C:12]([O:1][CH:2]([CH3:6])[C:3]([OH:5])=[O:4])(=[O:14])[CH3:13]
|
Name
|
|
Quantity
|
480 mL
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
CUSTOM
|
Details
|
After removal of solvent under vacuum
|
Type
|
CUSTOM
|
Details
|
purify the residue
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |